1-(2-Bromophenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)butan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylbutanamine, where a bromine atom is substituted at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-bromophenylbutane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. This typically includes the initial bromination of phenylbutane followed by amination under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted phenylbutanamine.
Scientific Research Applications
1-(2-Bromophenyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)butan-2-amine involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in various binding interactions, influencing the compound’s biological activity. The amine group can form hydrogen bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
1-(2-Chlorophenyl)butan-2-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)butan-2-amine: Contains a fluorine atom in place of bromine.
1-(2-Iodophenyl)butan-2-amine: Iodine atom substituted at the second position of the phenyl ring.
Uniqueness: 1-(2-Bromophenyl)butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its halogen-substituted counterparts .
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
ZBDCBONPLNNBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.